molecular formula C19H23N3O2 B2957890 N-[[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine CAS No. 1385313-52-9

N-[[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine

Cat. No.: B2957890
CAS No.: 1385313-52-9
M. Wt: 325.412
InChI Key: BTGYZMRGFFWVID-UHFFFAOYSA-N
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Description

N-[[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine is a sophisticated chemical reagent designed for research applications. This compound features a 1,2,4-oxadiazole heterocycle, a scaffold recognized in medicinal chemistry for its bio-isosteric properties and its presence in compounds with a broad spectrum of biological activities . The molecule integrates a 2,3-dihydro-1H-inden-1-amine moiety, a structure found in biologically active compounds, further enhancing its research utility . The prop-2-ynyl (propargyl) group attached to the amine nitrogen offers a versatile handle for further chemical modifications, such as click chemistry reactions, making this compound a valuable building block in synthetic and medicinal chemistry research. The 1,2,4-oxadiazole ring is known to be a key structural component in various pharmacologically active molecules, and derivatives have been investigated for potential applications including antidepressant activity, often linked to interactions with targets like the NMDA receptor complex and nitric oxide synthase . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-[[3-(1-ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-4-12-22(17-11-10-15-8-6-7-9-16(15)17)13-18-20-19(21-24-18)14(3)23-5-2/h1,6-9,14,17H,5,10-13H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTGYZMRGFFWVID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)C1=NOC(=N1)CN(CC#C)C2CCC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including pharmacological properties and mechanisms of action.

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C₁₂H₁₈N₄O₂
Molecular Weight 254.33 g/mol
IUPAC Name This compound
CAS Number 1354963-12-4

Antimicrobial Properties

Research indicates that oxadiazole derivatives exhibit significant antimicrobial activity. For instance, a study highlighted the effectiveness of various oxadiazole compounds against Mycobacterium tuberculosis , with some derivatives showing minimum inhibitory concentrations (MIC) as low as 0.045μg/mL0.045\,\mu g/mL . This suggests that the oxadiazole moiety in our compound may also contribute to similar antimicrobial effects.

Anticancer Activity

Oxadiazole derivatives have been reported to possess anticancer properties. A review of literature indicates that compounds containing oxadiazole rings can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific compound under investigation may exhibit these properties due to its structural features that allow interaction with cellular targets.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The oxadiazole ring may interact with enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
  • Receptor Modulation : The compound could bind to specific receptors on the cell surface, altering signal transduction pathways that lead to cell death or growth inhibition.
  • DNA Interaction : Similar compounds have shown the ability to intercalate into DNA or disrupt its function, leading to cytotoxic effects.

Case Studies and Research Findings

Several studies provide insights into the biological activities of related compounds:

  • Antitubercular Activity : Villemagne et al. (2020) synthesized new oxadiazole compounds that inhibited EthR in Mycobacterium tuberculosis, demonstrating a promising pharmacokinetic profile with low EC values .
  • Anticancer Research : A study by Parikh et al. (2020) demonstrated that substituted 1,2,4-oxadiazoles showed significant anticancer activity against various tumor cell lines .

Comparison with Similar Compounds

Key Observations :

  • The 1-ethoxyethyl group in the target compound introduces a unique steric and electronic profile compared to aryl or pyridinyl substituents in other oxadiazoles.

Dihydroindenyl and Indole-Based Amines

The 2,3-dihydro-1H-inden-1-amine core is structurally analogous to indole derivatives in CNS-targeting agents:

Compound Name Core Structure Key Modifications Biological Activity Molecular Weight (g/mol) Key References
Target Compound 2,3-Dihydro-1H-inden-1-amine Oxadiazole-propargyl Unknown ~345.4
MBA236 [] Indole Prop-2-ynyl, piperidine Dual cholinesterase/MAO inhibitor ~435.5
Compound 17i [] 2,3-Dihydro-1H-inden-2-amine Sulfonamide, pyridinyl AMPA receptor modulator ~334.4

Key Observations :

  • The dihydroindenyl core in the target compound and Compound 17i may favor interactions with hydrophobic binding pockets, unlike the planar indole in MBA234.
  • The absence of a sulfonamide or piperidine group in the target compound suggests divergent target pathways compared to these analogs.

Propargylamine Derivatives

Propargyl groups are leveraged for covalent binding or metabolic stability:

Compound Name Core Structure Propargyl Context Associated Activity Molecular Weight (g/mol) Key References
Target Compound Indenamine N-linked Unknown ~345.4
14n [] Triazoloquinoxaline N-linked Synthetic intermediate 302.33
ASS234 derivatives [] Indole N-linked Neuroprotective ~400–450

Key Observations :

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